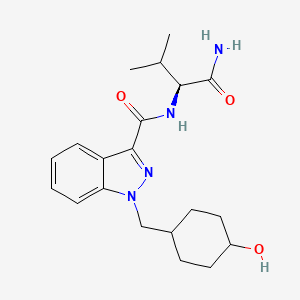
AB-CHMINACA metabolite M1A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AB-CHMINACA metabolite M1A: is a metabolite produced from the synthetic cannabinoid AB-CHMINACA. This compound is often detected in urine samples and is used as an analytical reference standard . AB-CHMINACA itself is a potent agonist of the central cannabinoid receptor 1 (CB1), and its metabolites, including M1A, are studied for their physiological and toxicological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1A involves multiple steps, starting from the parent compound AB-CHMINACA. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a substitution reaction.
Introduction of the Carboxamide Group: The carboxamide group is added via an amide coupling reaction.
Hydroxylation: The final step involves the hydroxylation of the cyclohexylmethyl group to form the metabolite M1A.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for purification and quality control .
化学反应分析
Types of Reactions: AB-CHMINACA metabolite M1A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexylmethyl moiety can be further oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indazole core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
AB-CHMINACA metabolite M1A has several scientific research applications:
作用机制
The mechanism of action of AB-CHMINACA metabolite M1A involves its interaction with the central cannabinoid receptor 1 (CB1). As a metabolite of AB-CHMINACA, it retains the ability to bind to CB1 receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including modulation of neurotransmitter release and alteration of cellular functions .
相似化合物的比较
AB-FUBINACA: Another synthetic cannabinoid with a similar structure but with a fluorobenzyl group instead of a cyclohexylmethyl group.
ADB-CHMINACA: A synthetic cannabinoid with a similar indazole core but different substituents on the nitrogen atom.
MDMB-CHMICA: A synthetic cannabinoid with a similar core structure but different functional groups.
Uniqueness: AB-CHMINACA metabolite M1A is unique due to its specific hydroxylation pattern on the cyclohexylmethyl group, which distinguishes it from other metabolites and synthetic cannabinoids. This unique structure affects its binding affinity and interaction with cannabinoid receptors, leading to distinct physiological and toxicological properties .
属性
分子式 |
C20H28N4O3 |
|---|---|
分子量 |
372.5 |
IUPAC 名称 |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(25)10-8-13/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |
InChI 键 |
GAXQKKYBSIFRJX-KVULBXGLSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
外观 |
Assay:≥98% (mixture of diastereomers)A crystalline solid |
同义词 |
N-((S)-1-Amino-3-methyl-1-oxobutan-2-yl)-1-((3-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



